molecular formula C15H15N3S2 B4280932 4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4280932
M. Wt: 301.4 g/mol
InChI Key: DAQGEHGEUAISKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act through a number of different pathways. One of the primary mechanisms is through the inhibition of certain enzymes, which can lead to the disruption of cellular processes and ultimately cell death. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol are complex and varied. Some of the reported effects include the induction of apoptosis, inhibition of cell proliferation, and modulation of immune function. It has also been shown to have anti-inflammatory properties and may have a role in the regulation of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its versatility. It can be used in a variety of different assays and studies, making it a valuable tool for researchers in multiple fields. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are numerous future directions for the study of 4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol. One area of interest is in the development of new therapeutic agents based on this compound, which may have improved efficacy and reduced toxicity compared to existing treatments. Other potential directions include the study of its effects on different cell types and in different disease models, as well as the development of new synthetic methods for its production. Overall, the potential applications of this compound in scientific research are vast and exciting, and it is likely to continue to be an area of active investigation in the years to come.

Scientific Research Applications

The potential applications of 4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol in scientific research are vast and varied. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

4-[(4-methylphenyl)methyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-11-4-6-12(7-5-11)10-18-14(16-17-15(18)19)9-13-3-2-8-20-13/h2-8H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQGEHGEUAISKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=S)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(4-methylbenzyl)-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

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